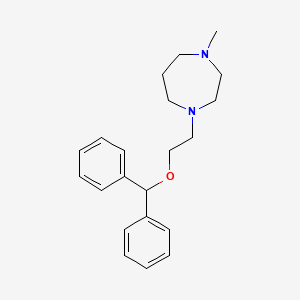
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- is a heterocyclic aromatic organic compound It is characterized by a quinoline core structure substituted with a pyridinyl group at the 2-position and a pyrrolidinyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or interference with DNA replication processes, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, which lacks the pyridinyl and pyrrolidinyl substitutions.
2-(3-Pyridinyl)quinoline: A similar compound with only the pyridinyl group at the 2-position.
4-(1-Pyrrolidinyl)quinoline: A compound with only the pyrrolidinyl group at the 4-position.
Uniqueness
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- is unique due to the presence of both the pyridinyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile scaffold in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
133671-58-6 |
|---|---|
Molekularformel |
C18H17N3 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
2-pyridin-3-yl-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C18H17N3/c1-2-8-16-15(7-1)18(21-10-3-4-11-21)12-17(20-16)14-6-5-9-19-13-14/h1-2,5-9,12-13H,3-4,10-11H2 |
InChI-Schlüssel |
QIIXIROOWAWACN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)


